Lipophilicity (LogP) Differentiation: Intermediate Hydrophobicity Between Methyl Ester and Unsubstituted 2-Oxopropyl Ester
2-Oxopropyl 4-chlorobenzoate exhibits a calculated LogP of 2.0858, which lies between the more hydrophilic 2-oxopropyl benzoate (LogP 1.4324) and the more hydrophobic methyl 4-chlorobenzoate (LogP 2.76–2.87) . This intermediate lipophilicity offers a distinct physicochemical balance for applications requiring moderate membrane permeability without excessive hydrophobic-driven aggregation or promiscuous binding [1].
| Evidence Dimension | Octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | 2.0858 (calculated XLogP3) |
| Comparator Or Baseline | 2-Oxopropyl benzoate (LogP 1.4324); Methyl 4-chlorobenzoate (LogP 2.76–2.87) |
| Quantified Difference | Target LogP is 0.65 units higher than 2-oxopropyl benzoate and 0.67–0.78 units lower than methyl 4-chlorobenzoate |
| Conditions | Calculated values from vendor datasheets; no experimental LogP available |
Why This Matters
Lipophilicity directly influences solubility, permeability, and off-target binding; a LogP between 2.0 and 2.5 is often considered optimal for CNS drug candidates, making this compound a potentially superior starting point for CNS-targeted prodrugs or tool compounds relative to its more polar or more lipophilic analogs.
- [1] Molbase. 2-Oxopropyl benzoate. CAS 6656-60-6. Product Page. URL: https://qiye.molbase.cn/d21997/852353 View Source
- [2] Chemsrc. Methyl 4-chlorobenzoate. CAS 1126-46-1. URL: https://m.chemsrc.com/mip/cas/1126-46-1_1193000.html View Source
